molecular formula C18H24N2O2 B268597 N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide

N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide

Cat. No. B268597
M. Wt: 300.4 g/mol
InChI Key: IIXRVDGLUXXBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide, also known as IPPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. IPPB belongs to the class of compounds known as CB1 receptor antagonists, which have been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves the selective blockade of the CB1 receptor, which leads to a reduction in food intake, body weight, and adiposity. This is achieved by inhibiting the activity of the endocannabinoid system, which is involved in the regulation of energy balance and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide have been extensively studied in animal models, where it has been shown to reduce food intake, body weight, and adiposity. It has also been shown to improve glucose tolerance and insulin sensitivity, suggesting potential therapeutic applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide in lab experiments include its high degree of selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in various tissues and organs. However, the limitations of using N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, the development of novel CB1 receptor antagonists with improved selectivity and efficacy is an area of active research.

Synthesis Methods

The synthesis of N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves a multi-step process, starting with the reaction of 4-isopropoxyphenylboronic acid with 3-methyl-2-bromo-1-butene in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 1H-pyrrole-1-boronic acid, followed by N-alkylation with 1-bromo-3-methylbutan-2-amine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and drug addiction. It has been shown to have a high degree of selectivity for the CB1 receptor, which is primarily expressed in the central nervous system and plays a crucial role in regulating appetite, metabolism, and reward pathways.

properties

Product Name

N-(4-isopropoxyphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

3-methyl-N-(4-propan-2-yloxyphenyl)-2-pyrrol-1-ylbutanamide

InChI

InChI=1S/C18H24N2O2/c1-13(2)17(20-11-5-6-12-20)18(21)19-15-7-9-16(10-8-15)22-14(3)4/h5-14,17H,1-4H3,(H,19,21)

InChI Key

IIXRVDGLUXXBQS-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)OC(C)C)N2C=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)OC(C)C)N2C=CC=C2

Origin of Product

United States

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